1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+
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Overview
Description
1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ is a synthetic organic compound with a unique structure that includes a tetrahydropyrimidine ring substituted with dimethyl and prop-2-yn-1-ylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dimethylurea with propargylamine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine
- 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D
- 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+
Uniqueness
The uniqueness of 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H21Cl2N3O3 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;1,3-dimethyl-N-prop-2-ynyl-2,4-dihydropyrimidin-6-amine |
InChI |
InChI=1S/C9H15N3.C8H6Cl2O3/c1-4-6-10-9-5-7-11(2)8-12(9)3;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1,5,10H,6-8H2,2-3H3;1-3H,4H2,(H,11,12) |
InChI Key |
WFRHHSKSCNYHNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(N(C1)C)NCC#C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
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